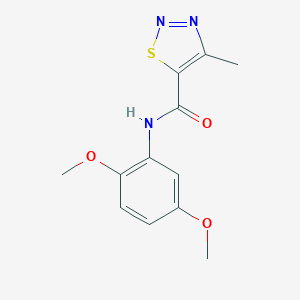
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMTC is a member of the thiadiazole family, which has been shown to have a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its relatively low toxicity, making it a potentially safe candidate for use in lab experiments. However, N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have limited solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the exact mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its potential for use in a range of scientific research applications.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This method involves the formation of an intermediate, which is then reacted with methylamine to yield N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Other methods include the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide, or the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide and potassium carbonate in the presence of a catalytic amount of copper(II) sulfate.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an antitumor agent. Studies have shown that N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(11)2-3-7(8)12/h2-4H,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNCTFYFFUWZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B487660.png)



![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)

![6-(4-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487785.png)
![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)
![6-(3-Methoxyphenyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487789.png)
![6-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487790.png)